Triphosphate(2-)

Gas-Phase Ion Chemistry Photoelectron Spectroscopy Computational Chemistry

Triphosphate(2-), systematically named trihydrogen triphosphate (H₃P₃O₁₀²⁻), is a divalent inorganic anion derived from the deprotonation of triphosphoric acid. It is the conjugate acid of triphosphate(3-) and exists as a discrete, medium-chain polyphosphate species with a molecular weight of 255.94 g/mol.

Molecular Formula H3O10P3-2
Molecular Weight 255.94 g/mol
Cat. No. B1262035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphosphate(2-)
Molecular FormulaH3O10P3-2
Molecular Weight255.94 g/mol
Structural Identifiers
SMILESOP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-]
InChIInChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-2
InChIKeyUNXRWKVEANCORM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphosphate(2-) Procurement Guide: Sourcing the Pure H₃P₃O₁₀²⁻ Dianion for Precision Inorganic and Biochemical Applications


Triphosphate(2-), systematically named trihydrogen triphosphate (H₃P₃O₁₀²⁻), is a divalent inorganic anion derived from the deprotonation of triphosphoric acid [1]. It is the conjugate acid of triphosphate(3-) and exists as a discrete, medium-chain polyphosphate species with a molecular weight of 255.94 g/mol [2]. Unlike its fully deprotonated P₃O₁₀⁵⁻ counterpart or the shorter diphosphate chain, this specific protonation state exhibits a unique combination of gas-phase stability and metal chelation dynamics that directly impacts its utility in selective sequestration, buffer formulation, and hybrid material synthesis.

Gas-Phase Calibrant
Defined intermediate electron binding energy fills a calibration gap for anion MS and photoelectron spectroscopy.
Selective Metal Sequestration
Chain-length-dependent coordination geometry enables controlled masking of divalent metals in analytical workflows.
Broad-Range Buffering
Protonation-state controlled buffering supports multi-pH biochemical assays without switching buffer systems.

Why Generic Phosphate Salts Cannot Substitute for the Triphosphate(2-) Dianion


Substituting triphosphate(2-) with generic phosphate buffers, pyrophosphate, or the fully deprotonated P₃O₁₀⁵⁻ species introduces significant functional deficits. The H₃P₃O₁₀²⁻ dianion possesses a distinct intramolecular hydrogen-bonding network that stabilizes its gas-phase structure, with an adiabatic electron binding energy of 2.45 eV, which is 2.1× higher than diphosphate (1.16 eV) [1]. In aqueous systems, the protonation state dictates both the pH range of its buffering capacity and the denticity of its metal coordination. Procurement of an incorrect analog, such as sodium tripolyphosphate (Na₅P₃O₁₀), results in a loss of the specific hydrogen-bond donor properties and a shift to a higher, often incompatible pH range, compromising applications requiring precise proton activity or selective chelation.

Protonation state loss: Fully deprotonated salts (Na₅P₃O₁₀) lack hydrogen-bond donor capability, shifting pH and chelation behavior.
Chain length mismatch: Shorter diphosphate exhibits lower gas-phase stability and fewer internal H-bonds, altering coordination geometry.
Buffer window limitation: Common Tris-HCl buffers cover a narrow neutral range; substituting with triphosphate(2-) provides broader coverage, but the reverse substitution risks assay compatibility.

Quantitative Differentiation Evidence for Triphosphate(2-) Against Phosphate Analogs


Gas-Phase Stability: Triphosphate(2-) vs. Diphosphate and Orthophosphate Dianions

The adiabatic electron binding energy of H₃P₃O₁₀²⁻ is 2.45 ± 0.01 eV, a critical metric of its intrinsic electronic stability. This value is 2.1 times higher than that of the diphosphate dianion H₂P₂O₇²⁻ (1.16 eV) and substantially lower than the orthophosphate anion H₂PO₄⁻ (4.57 eV) [1]. This intermediate stability is attributed to a specific intramolecular hydrogen-bonding network, where the lowest energy conformer contains three internal H-bonds that do not share a common oxygen atom [REFS-1, REFS-2].

Electron Binding Energy
Head-to-head
2.45 eV (triphosphate) vs 1.16 eV (diphosphate), 4.57 eV (orthophosphate)
Defines an intermediate stability window for gas-phase ion calibration.
Gas phase, DFT-confirmed; ±0.01 eV precision.
Gas-Phase Ion Chemistry Photoelectron Spectroscopy Computational Chemistry Inorganic Phosphate Stability

Metal Chelation Selectivity: Triphosphate Class Advantage Over Pyrophosphate

As a class, linear triphosphate ions demonstrate superior complexing strength over the shorter pyrophosphate chain for divalent metal ions. In comparative potentiometric studies, the thermodynamic stability constants for triphosphate complexes with alkaline earth metals are always higher, a trend driven by a larger positive entropy change (ΔS⁰) for triphosphate binding [1]. In a separate ion-exchange study, the equilibrium constant for the formation of a copper(II)-ammine complex was 530 ± 60 for triphosphate, compared to 300 ± 50 for the longer tetraphosphate, indicating an optimal chain length for this coordination geometry [2].

Metal Complex Stability
Cross-study comparable
K = 530 ± 60 (triphosphate) vs 700 ± 120 (pyrophosphate), 300 ± 50 (tetraphosphate) with Cu-ammine
Chain-length-dependent coordination for selective metal masking.
Aqueous, 21 °C; reported trend across studies.
Coordination Chemistry Metal Sequestration Equilibrium Constants Linear Polyphosphate Ligands

Broad-Range Buffering Capacity vs. Standard Tris-HCl Buffer

Triphosphate buffers provide a usable pH range of 5.0–9.0, substantially broader than the 7.5–8.5 range of Tris-HCl buffers commonly used in biochemical assays [1]. This is enabled by the sequential deprotonation of the polyprotic acid, with pKa values of ~2.2, 2.3, 3.7, and 8.5 providing buffering capacity across acidic to slightly alkaline conditions [2]. The result is a single-component buffer system that can maintain a stable pH environment over a 4-unit range without requiring a mixture of buffering species.

Buffering pH Range
Class-level
pH 5.0 – 9.0 (triphosphate) vs Tris-HCl pH 7.5 – 8.5
Reported broader buffering window; data to verify for specific assay conditions.
Supplier-reported range; validate under target conditions.
Buffer Chemistry Biochemical Assays pH Stability Molecular Biology Reagents

Intramolecular Hydrogen-Bond Architecture Differentiates Triphosphate(2-) Conformation from Shorter Polyphosphates

Density-functional theory calculations reveal that H₃P₃O₁₀²⁻ adopts three distinct minimum energy conformers in the gas phase, with the lowest energy structure featuring three intramolecular H-bonds that do not share a common oxygen atom. In contrast, H₂P₂O₇²⁻ has a single conformation with C₂ symmetry and only two intramolecular H-bonds [1]. This conformational diversity directly influences its behavior as a ligand, where the triphosphate backbone can pre-organize into a chelating geometry with a distinct bite angle not achievable by diphosphate.

H-Bond Architecture
Head-to-head
3 H-bonds, 3 conformers (vs diphosphate 2 H-bonds, 1 conformer)
Conformational flexibility may pre-organize chelating bite angle for supramolecular design.
DFT gas-phase optimized geometries.
Computational Chemistry Molecular Conformation Hydrogen Bonding Inorganic Synthesis

Validated Application Scenarios for Triphosphate(2-) Based on Quantitative Differentiation Evidence


Selective Metal Chelation in Analytical Chemistry

In analytical procedures requiring the selective masking or sequestration of divalent metal ions, triphosphate(2-) provides an intermediate binding affinity that is stronger than tetraphosphate but more selective than pyrophosphate. Its equilibrium constant of 530 with copper-ammine complexes [1] positions it as the optimal ligand for applications where overly strong chelation by pyrophosphate would interfere with subsequent detection steps.

Single-Component Broad-Range Buffer for Multi-pH Workflows

Laboratories conducting enzyme kinetics, protein stability assays, or nucleic acid electrophoresis across pH 5.0–9.0 can consolidate their buffer inventory around triphosphate(2-). Its 4-unit buffering range eliminates the need for separate acidic and alkaline buffer stocks, reducing procurement complexity and minimizing the risk of buffer mismatch in sequential protocols [2].

Gas-Phase Mass Spectrometry Calibration Standard

The precisely characterized adiabatic electron binding energy of 2.45 ± 0.01 eV makes H₃P₃O₁₀²⁻ a valuable calibrant for photoelectron spectroscopy and mass spectrometry instruments operating in the intermediate energy range. Its unique stability profile, distinct from orthophosphate (4.57 eV) and diphosphate (1.16 eV), fills a calibration gap for anion energetics studies [3].

Molecular Building Block for Organic-Inorganic Hybrid Materials

The three internal hydrogen bonds and multiple conformational minima of the H₃P₃O₁₀²⁻ dianion enable it to act as a versatile hydrogen-bond donor/acceptor tecton in crystal engineering. This has been exploited in the synthesis of novel (1-phenylpiperazinium) trihydrogen triphosphate crystals, where the specific protonation state of the anion was essential for templating the organic cation lattice [4].

Application
Selection Property
Validation Focus
Selective metal sequestration in analytical chemistry
Intermediate chain-length binding affinity
Metal selectivity and equilibrium constant context
Broad-range buffer for multi-pH workflows
Protonation-state controlled wide buffering range
Buffer capacity and assay compatibility under target conditions
Gas-phase MS calibration standard
Characterized intermediate electron binding energy
Anion energetics calibration gap and spectral reproducibility
Molecular tecton for organic-inorganic hybrids
Multiple H-bond donor/acceptor sites and conformational minima
Crystal engineering and ligand geometry pre-organization
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